molecular formula C7H15NO B2639124 1-(3-Aminopropyl)cyclobutan-1-ol CAS No. 1428235-39-5

1-(3-Aminopropyl)cyclobutan-1-ol

Cat. No.: B2639124
CAS No.: 1428235-39-5
M. Wt: 129.203
InChI Key: WWQQVYVKJPPCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

1-(3-Aminopropyl)cyclobutan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information for “1-(3-Aminopropyl)cyclobutan-1-ol” includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and the pictograms GHS05, GHS07 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopropyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular nucleophilic cyclization of a suitable aminopropyl precursor . The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran or dimethyl sulfoxide to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclobutane derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring.

    1-(3-Aminopropyl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.

    1-(3-Aminopropyl)cyclopropan-1-ol: Similar structure but with a cyclopropane ring.

Uniqueness

1-(3-Aminopropyl)cyclobutan-1-ol is unique due to its four-membered cyclobutane ring, which imparts distinct steric and electronic properties compared to its analogs with larger or smaller ring sizes. This uniqueness makes it a valuable scaffold for designing molecules with specific biological or chemical properties .

Properties

IUPAC Name

1-(3-aminopropyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-6-2-5-7(9)3-1-4-7/h9H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQQVYVKJPPCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428235-39-5
Record name 1-(3-aminopropyl)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.